Benzeneazomalononitrile

Catalog No.
S661469
CAS No.
6017-21-6
M.F
C9H6N4
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzeneazomalononitrile

CAS Number

6017-21-6

Product Name

Benzeneazomalononitrile

IUPAC Name

2-phenyldiazenylpropanedinitrile

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,9H

InChI Key

KLMBASWITNCMTF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC(C#N)C#N

Synonyms

2-(2-Phenyldiazenyl)propanedinitrile; (Phenylazo)malonitrile; (Phenylazo)malononitrile; NSC 263832;

Canonical SMILES

C1=CC=C(C=C1)N=NC(C#N)C#N

The exact mass of the compound (Phenylazo)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzeneazomalononitrile, also known as phenylazomalononitrile, is a highly reactive, bifunctional azo-dinitrile compound primarily utilized as a foundational building block in the synthesis of complex nitrogenous heterocycles. Structurally featuring a phenylazo group flanked by two nitrile moieties, it serves as an exceptionally efficient masked amine and cyclization precursor. In industrial procurement, it is highly valued for its ability to undergo direct, one-pot ring closures with amidines and formamides to generate 5-phenylazo-pyrimidines, which are subsequently reduced to 4,5,6-triaminopyrimidines. This reactivity makes it a non-negotiable intermediate in the commercial synthesis of purines—such as adenine and guanine—as well as advanced active pharmaceutical ingredients (APIs) like the soluble guanylate cyclase (sGC) stimulator Riociguat. By providing a stable, pre-formed alternative to hazardous in-situ diazotization, benzeneazomalononitrile standardizes yield, scalability, and safety in large-scale pharmaceutical manufacturing [1].

Substituting benzeneazomalononitrile with simpler malononitrile derivatives or alternative cyclization precursors fundamentally disrupts established industrial synthesis routes. While raw malononitrile can be used alongside thiourea to build pyrimidines, this generic approach requires lengthy, multi-step sequences involving desulfurization and hazardous nitrosation, drastically reducing overall yield and increasing waste. Furthermore, in the synthesis of sGC stimulators like Riociguat, the specific phenylazo moiety is critical; it acts as a robust protecting group during the initial pyrimidine coupling and is subsequently cleaved under high-pressure hydrogenation to yield the necessary triamine core. Replacing it with novel substituted propanedinitriles or nitro-based precursors alters the impurity profile, introduces uncharacterized regulatory risks for generic API manufacturers, and bypasses the well-validated, high-yield reductive cleavage protocols that define current commercial production [1].

One-Pot Purine Synthesis Yield and Process Efficiency

Benzeneazomalononitrile enables the direct, one-pot synthesis of adenine via catalytic hydrogenation in formamide and ammonia, achieving yields of 76.2% with 98.5% purity. In contrast, traditional multi-step routes utilizing malononitrile and thiourea suffer from lower total yields due to the necessity of intermediate isolation, desulfurization, and nitrosation steps. The use of the pre-formed phenylazo compound allows for sequential pyrimidine and imidazole ring closures in a single reactor, drastically reducing solvent waste and cycle time [1].

Evidence DimensionAdenine synthesis yield and process steps
Target Compound Data76.2% yield (one-pot cyclization/reduction in formamide/ammonia)
Comparator Or BaselineMalononitrile + thiourea (multi-step route requiring isolation and nitrosation)
Quantified DifferenceElimination of 3 intermediate isolation steps and avoidance of toxic nitrosating agents
ConditionsAutoclave, 150-155°C, Raney nickel catalyst, 50 kg/cm2 initial hydrogen pressure

Procuring this specific precursor allows manufacturers to consolidate purine production into a single, high-yield step, significantly lowering operational costs.

Regulatory Precedent and Coupling Reliability in Riociguat API Production

In the commercial synthesis of the pulmonary hypertension drug Riociguat, benzeneazomalononitrile is the universally established coupling pair for amidine intermediates, leading directly to the requisite pyrimidine derivative. While novel aliphatic amino-propanedinitriles have been proposed to avoid the 65 bar hydrogen pressure required to cleave the phenylazo group, benzeneazomalononitrile remains the industry standard because its impurity profile (e.g., Riociguat Impurity 18) is fully characterized and regulatory-approved. Alternative cross-coupling methods (e.g., using 2-chloro-5-nitro-4,6-pyrimidinediamine with palladium/tin catalysts) introduce heavy metal contamination risks and higher catalyst costs [1].

Evidence DimensionAPI synthesis route viability and regulatory predictability
Target Compound DataEstablished coupling pair with fully characterized reduction protocols (65 bar H2) and known impurity profiles
Comparator Or BaselinePalladium/tin-catalyzed cross-coupling or novel uncharacterized propanedinitriles
Quantified DifferenceAvoidance of heavy metal (Pd/Sn) residues and elimination of new Drug Master File (DMF) impurity characterization requirements
ConditionsAmidine coupling followed by high-pressure catalytic hydrogenation

For generic API manufacturers, utilizing the established phenylazo route ensures predictable regulatory approval and avoids the cost of heavy metal remediation.

Solid-State Stability and Hazard Reduction vs. In-Situ Diazotization

Procuring pre-synthesized benzeneazomalononitrile (a stable solid with a melting point of ~144°C) eliminates the need for manufacturers to perform in-situ diazotization of aniline. Generating the phenylazo moiety on-site requires handling highly toxic aniline, sodium nitrite, and unstable diazonium intermediates at 0-5°C, which poses significant exothermic runaway risks at scale. By utilizing the pre-formed product, facilities bypass these hazardous steps, standardizing the stoichiometry for downstream pyrimidine cyclizations and improving overall batch-to-batch reproducibility [1].

Evidence DimensionProcess safety and thermal hazard management
Target Compound DataStable solid precursor (mp ~144°C), ready for direct reactor charging
Comparator Or BaselineIn-situ generation (aniline + NaNO2 + HCl at 0-5°C)
Quantified DifferenceElimination of cryogenic (0-5°C) diazonium generation and associated exothermic runaway risks
ConditionsIndustrial scale-up and reactor charging

Purchasing the stable azo-dinitrile directly shifts the chemical hazard burden away from the API manufacturing facility, ensuring safer and more reproducible operations.

Commercial Synthesis of Purine APIs

Benzeneazomalononitrile is the optimal starting material for the one-pot, large-scale synthesis of adenine, guanine, and xanthine, utilizing formamide and catalytic hydrogenation to achieve high-yield sequential ring closures [1].

Manufacturing of sGC Stimulators (Riociguat)

It is the industry-standard coupling reagent for constructing the 4,5,6-triaminopyrimidine core of Riociguat, providing a reliable, regulatory-validated pathway that avoids heavy metal cross-coupling and relies on established high-pressure hydrogenation protocols [2].

Development of Novel Azo-Pyrimidine Dyes and Probes

Due to the robust stability of the phenylazo group, it serves as a reliable precursor for synthesizing 5-phenylazo-pyrimidines and related colorful heterocyclic dyes used in advanced materials and diagnostics [3].

XLogP3

2.7

Other CAS

6017-21-6

Dates

Last modified: 08-15-2023

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